molecular formula C8H13ClO5 B8318460 Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate

Methyl 2-chloro-4,4-dimethoxy-3-oxopentanoate

Cat. No. B8318460
M. Wt: 224.64 g/mol
InChI Key: QVCWYDSSUMABKM-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

SO2Cl2 (2.2 ml, 27 mmol) was added slowly to a solution of 5.0 g (26 mmol) of methyl 4,4-dimethoxy-3-oxopentanoate in 30 ml CH2Cl2 cooled in an ice water bath. The solution was warmed to room temperature and stirred for 1 h. Solvent was removed and the residue was taken up in EtOAc, which was washed with water and brine. Drying (MgSO4) and removal of solvent gave 6.1 g of an oil. NMR: (CDCl3): 1.5 (s, 3H), 3.25 (2s, 6H), 4.8 (s, 3H), 5.3 (s, 1H).
[Compound]
Name
SO2Cl2
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:12][CH3:13])([CH3:11])[C:4](=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].C(Cl)[Cl:15]>>[Cl:15][CH:5]([C:4](=[O:10])[C:3]([O:2][CH3:1])([O:12][CH3:13])[CH3:11])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
SO2Cl2
Quantity
2.2 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(CC(=O)OC)=O)(C)OC
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
CUSTOM
Type
CUSTOM
Details
Solvent was removed
WASH
Type
WASH
Details
which was washed with water and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and removal of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(=O)OC)C(C(C)(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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